molecular formula C10H10O3 B221989 2-Methyl-3-oxo-3-phenylpropanoic acid

2-Methyl-3-oxo-3-phenylpropanoic acid

Cat. No. B221989
M. Wt: 178.18 g/mol
InChI Key: VNCQTTDYACAVDT-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

A solution of 35.6 g (0.20 mole) of benzoylpropionic acid in 100 ml of tetrahydrofuran was added dropwise to 300 ml of a 1 molar solution of borane tetrahydrofuran complex in tetrahydrofuran. The mixture was stirred at ambient temperatures for 60 hr, giving a gel. This was treated with 100 ml of 2N hydrochloric acid solution and the mixture stirred for 15 min. Most of the tetrahydrofuran was removed on a rotary evaporator and the residue partitioned between methylene chloride and water. The aqueous layer was extracted again with methylene chloride. The combined extract was washed with water, dried (sodium sulfate), and concentrated to yield 24.30 g of 1-phenyl-1,4-butanediol. This intermediate was dissolved in acetone and heated at reflux temperature for 5 hr while 30 g of manganese dioxide was added in five portions. The reaction mixture was filtered and concentrated to a brown oil that was chromatographed on silica gel using 15% ethyl acetate-85% methylene chloride to elute the fraction identified by 1H nmr as the title compound. The fraction weighed 11.20 g, after concentration and was shown to have a purity greater than 90%.
Quantity
35.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:9]([CH3:13])C(O)=O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[O:15]1CCC[CH2:16]1>>[C:2]1([CH:1]([OH:8])[CH2:9][CH2:13][CH2:16][OH:15])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
35.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C(C(=O)O)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperatures for 60 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a gel
STIRRING
Type
STIRRING
Details
the mixture stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Most of the tetrahydrofuran was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue partitioned between methylene chloride and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted again with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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